2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H18BNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with boronic ester groups. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of aniline derivatives. One common method is the reaction of 2,4-dibromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester groups.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester groups with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Electrophiles: Such as nitric acid or sulfuric acid for substitution reactions.
Major Products
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Formation of boronic acids.
Substitution Products: Formation of nitroaniline or sulfonated aniline derivatives.
Scientific Research Applications
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which 2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester groups react with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene
Uniqueness
2,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its dual boronic ester groups, which enhance its reactivity and versatility in organic synthesis. This compound’s ability to undergo multiple types of chemical reactions makes it a valuable reagent in various fields of research and industry.
Properties
Molecular Formula |
C18H29B2NO4 |
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Molecular Weight |
345.1 g/mol |
IUPAC Name |
2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C18H29B2NO4/c1-15(2)16(3,4)23-19(22-15)12-9-10-14(21)13(11-12)20-24-17(5,6)18(7,8)25-20/h9-11H,21H2,1-8H3 |
InChI Key |
BCQQDYWRJJWIKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
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